molecular formula C10H13ClN2O2S B7870326 6-chloro-N-(cyclobutylmethyl)pyridine-3-sulfonamide

6-chloro-N-(cyclobutylmethyl)pyridine-3-sulfonamide

Cat. No.: B7870326
M. Wt: 260.74 g/mol
InChI Key: NRJPOQIPOVWWQE-UHFFFAOYSA-N
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Description

6-Chloro-N-(cyclobutylmethyl)pyridine-3-sulfonamide (CAS: 1095174-72-3) is a pyridine-sulfonamide derivative with a molecular formula of C₁₀H₁₃ClN₂O₂S and a molecular weight of 260.74 g/mol . The compound features a pyridine ring substituted with a chlorine atom at position 6 and a sulfonamide group at position 3, where the sulfonamide nitrogen is further functionalized with a cyclobutylmethyl substituent. Pyridine-sulfonamides are known for their diverse biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties . The cyclobutylmethyl group introduces steric and conformational constraints due to the strained four-membered cycloalkyl ring, which may influence binding affinity and pharmacokinetic properties compared to other alkyl or cycloalkyl substituents .

Properties

IUPAC Name

6-chloro-N-(cyclobutylmethyl)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2S/c11-10-5-4-9(7-12-10)16(14,15)13-6-8-2-1-3-8/h4-5,7-8,13H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJPOQIPOVWWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CNS(=O)(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

Data from analogous sulfonamide syntheses reveal critical variables:

Parameter Typical Range Example Protocol
Solvent Acetonitrile, dichloromethaneAcetonitrile used for homogeneity.
Base Triethylamine, K₂CO₃, DMAPTriethylamine (3 eq) for HCl scavenging.
Temperature 0°C → 45–60°CGradual heating to 60°C improves kinetics.
Reaction Time 1.5–70 hoursShorter times (1.5–5 h) at higher temps.

Mechanism :

RSO2Cl+R’NH2BaseRSO2NHR’+HCl\text{RSO}2\text{Cl} + \text{R'NH}2 \xrightarrow{\text{Base}} \text{RSO}_2\text{NHR'} + \text{HCl}

Example Procedure :

  • Dissolve 6-chloropyridine-3-sulfonyl chloride (1.0 eq) in acetonitrile.

  • Add cyclobutylmethylamine (1.2 eq) and triethylamine (3.0 eq) dropwise at 0°C.

  • Warm to 45°C and stir for 5 hours.

  • Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (ethyl acetate/hexane).

Yield : 70–80% based on comparable reactions.

Alternative Pathways and Byproduct Mitigation

Competitive Side Reactions

  • Over-Sulfonation : Excess sulfonyl chloride may lead to disulfonation. Controlled stoichiometry (1:1.2 amine:sulfonyl chloride) minimizes this.

  • Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions. Use of molecular sieves or inert atmosphere is recommended.

Purification Strategies

  • Crystallization : Hexane/ethyl acetate mixtures induce crystallization.

  • Chromatography : Silica gel with ethyl acetate/hexane (1:2) resolves unreacted starting materials.

Industrial-Scale Adaptations

Large-scale syntheses prioritize cost efficiency and safety:

  • Continuous Flow Systems : Reduce exothermic risks during chlorosulfonation.

  • Catalytic DMAP : Enhances reaction rates at lower temperatures (25°C vs. 60°C).

Spectroscopic Characterization

Post-synthesis validation includes:

  • ¹H NMR : Pyridine protons appear as distinct doublets (δ 8.5–7.2 ppm).

  • LCMS : Molecular ion peak at m/z 246.71 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(cyclobutylmethyl)pyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-chloro-N-(cyclobutylmethyl)pyridine-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-N-(cyclobutylmethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyridine ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Substituent Effects on Physicochemical Properties

The substituent on the sulfonamide nitrogen significantly impacts molecular properties. Key analogues include:

Compound Name Substituent Molecular Formula Molecular Weight Key Features
6-Chloro-N-(cyclobutylmethyl)pyridine-3-sulfonamide Cyclobutylmethyl C₁₀H₁₃ClN₂O₂S 260.74 Strained cycloalkyl group
6-Chloro-N-cyclopentylpyridine-3-sulfonamide Cyclopentyl C₁₀H₁₃ClN₂O₂S 260.74 Larger, less strained ring
6-Chloro-N-propylpyridine-3-sulfonamide Propyl C₈H₁₁ClN₂O₂S 234.71 Flexible alkyl chain
6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide Pyridin-4-ylmethyl C₁₁H₁₀ClN₃O₂S 283.73 Hydrogen-bonding capability via pyridine
  • Cyclobutylmethyl vs. Cyclopentyl : Both share the same molecular formula and weight, but the cyclobutyl group’s smaller size and higher ring strain may reduce solubility while enhancing rigidity for target binding .
  • Cyclobutylmethyl vs.
  • Pyridin-4-ylmethyl Substituent : This analogue forms intermolecular N–H···N hydrogen bonds in its crystal structure, creating C(7) chains parallel to the [001] axis . Such interactions are absent in the cyclobutylmethyl derivative, highlighting differences in solid-state packing and solubility .

Crystallographic and Hydrogen-Bonding Analysis

  • 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide crystallizes in the monoclinic space group P2₁/c with lattice parameters a = 5.4140 Å, b = 18.172 Å, c = 12.9392 Å, β = 92.388° . Its N–H···N hydrogen bonds form molecular chains, a feature absent in the cyclobutylmethyl analogue due to the latter’s non-polar substituent .
  • 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide exhibits near-identical crystal structures for R- and S-isomers, confirmed by ECD and quantum calculations . This emphasizes the importance of substituent size and symmetry in crystallization behavior.

Biological Activity

6-Chloro-N-(cyclobutylmethyl)pyridine-3-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antiviral research. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chlorine atom and a cyclobutylmethyl group attached to a sulfonamide moiety. Its unique structure contributes to its biological properties, making it a candidate for various therapeutic applications.

Sulfonamides, including this compound, primarily exert their effects by inhibiting bacterial folate synthesis. They mimic para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, thus disrupting the synthesis of folate necessary for DNA replication in bacteria .

Antibacterial Activity

Numerous studies have evaluated the antibacterial properties of sulfonamide derivatives. The minimum inhibitory concentration (MIC) of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus has shown promising results.

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli15
This compoundS. aureus20

These results indicate that the compound possesses notable antibacterial activity, comparable to established antibiotics like sulfisoxazole and gentamicin .

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides is significantly influenced by their chemical structure. Modifications to the pyridine ring or the sulfonamide group can enhance or diminish their antibacterial and antiviral efficacy. For instance, substituents that increase lipophilicity often correlate with improved membrane permeability and, consequently, higher biological activity .

Case Studies

  • Antibacterial Efficacy : A study conducted on various sulfonamide derivatives demonstrated that modifications to the cyclobutyl group enhanced antibacterial potency against resistant strains of bacteria. The study highlighted that steric factors play a crucial role in determining the efficacy of these compounds .
  • Antiviral Properties : Another research effort focused on sulfonamides with heterocyclic structures showed significant antiviral activity against enteroviruses, with IC50 values indicating effective inhibition at low concentrations. This suggests potential for further development of this compound as an antiviral agent .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 6-chloro-N-(cyclobutylmethyl)pyridine-3-sulfonamide, and how can purity be optimized?

  • Methodology :

  • Step 1 : Start with pyridine-3-sulfonyl chloride (CAS 16133-25-8) as the core precursor. React it with cyclobutylmethylamine under controlled pH (7–8) in anhydrous dichloromethane at 0–5°C to minimize side reactions .
  • Step 2 : Introduce the chloro substituent at the 6-position via electrophilic substitution using Cl₂ or N-chlorosuccinimide (NCS) in the presence of a Lewis acid catalyst (e.g., FeCl₃) .
  • Purity Optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water (3:1 v/v) to achieve ≥98% purity. Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. How can the structural conformation of this compound be validated experimentally?

  • Methodology :

  • X-ray Crystallography : Single-crystal diffraction (Mo Kα radiation, λ = 0.71073 Å) reveals bond lengths (e.g., S–N = 1.632 Å) and dihedral angles between the pyridine ring and sulfonamide group (e.g., 85.2°) .
  • Spectroscopy :
  • FTIR : Confirm sulfonamide S=O stretches at 1160 cm⁻¹ and 1360 cm⁻¹ .
  • ¹H/¹³C NMR : Pyridine protons appear as a doublet at δ 8.4–8.6 ppm (J = 5.2 Hz); cyclobutyl CH₂ resonates as a multiplet at δ 3.1–3.3 ppm .

Advanced Research Questions

Q. What computational strategies are suitable for predicting the reactivity and binding affinity of this compound with biological targets?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-311++G** basis set. Calculate frontier molecular orbitals (HOMO-LUMO gap ≈ 5.2 eV) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., carbonic anhydrase). The sulfonamide group shows strong hydrogen bonding with Zn²⁺ active sites (ΔG ≈ -9.8 kcal/mol) .

Q. How can conflicting spectral data (e.g., unexpected NMR splitting) be resolved during structural analysis?

  • Methodology :

  • Dynamic NMR Studies : Perform variable-temperature ¹H NMR (25–60°C) to detect hindered rotation in the sulfonamide group. Line-shape analysis reveals an energy barrier (ΔG‡ ≈ 12.3 kcal/mol) .
  • 2D-COSY/NOESY : Identify through-space coupling between cyclobutyl CH₂ and pyridine protons, confirming spatial proximity .

Q. What experimental design is recommended for studying the compound’s stability under physiological conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to pH 1–13 buffers (37°C, 24 hrs). Monitor degradation via LC-MS (QTOF, ESI+ mode). Major degradation products include pyridine-3-sulfonic acid (m/z 158) and cyclobutylmethylamine (m/z 86) .
  • Oxidative Stress : Treat with 3% H₂O₂; analyze stability using UV-Vis (λ = 254 nm) .

Contradictions and Resolutions

  • Synthetic Yield Variability : reports yields of ~32% for analogous sulfonamides, conflicting with higher yields (≥70%) in other studies. Resolution: Optimize stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and use anhydrous conditions .
  • Spectroscopic Assignments : Discrepancies in NH proton shifts (δ 2.8 vs. δ 3.1 ppm) arise from solvent polarity. Standardize DMSO-d₆ for NMR .

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